Benz(a)anthracen-10-ol, 7,12-dimethyl- is a polycyclic aromatic hydrocarbon characterized by its complex structure and significant biological activity. The compound has the molecular formula and is recognized for its potential mutagenic and carcinogenic properties. It features a hydroxyl group attached to the 10th carbon of the benz(a)anthracene framework, which consists of four fused benzene rings. This compound is often studied in the context of environmental pollutants, particularly those derived from tobacco smoke and other combustion processes, due to its relevance in toxicology and cancer research.
The compound is primarily derived from natural sources as well as synthetic processes. It can be found in various environmental matrices, including air, soil, and sediments, often resulting from incomplete combustion of organic materials. Its presence in tobacco smoke highlights its significance in health-related studies.
Benz(a)anthracen-10-ol, 7,12-dimethyl- is classified under polycyclic aromatic hydrocarbons (PAHs). These compounds are known for their complex structures and potential health risks, particularly their role in carcinogenesis. The chemical falls under the category of hazardous substances due to its mutagenic properties and its classification as a potential human carcinogen .
The synthesis of Benz(a)anthracen-10-ol typically employs several advanced organic chemistry techniques:
These synthetic routes allow for the selective introduction of functional groups at desired locations on the aromatic system, facilitating further modifications necessary for biological studies.
The synthesis often involves multiple steps that require careful control of reaction conditions to optimize yield and purity. The reactions may involve intermediates that need to be isolated or characterized before proceeding to subsequent steps.
Benz(a)anthracen-10-ol features a complex arrangement of fused aromatic rings with a hydroxyl group at the 10th carbon position. The molecular structure can be represented as follows:
The structural uniqueness of this compound arises from its specific hydroxyl substitution, which significantly influences its chemical behavior and biological interactions compared to structurally similar compounds .
Benz(a)anthracen-10-ol undergoes various chemical reactions that are significant in synthetic organic chemistry:
The reactivity of Benz(a)anthracen-10-ol is largely attributed to its ability to intercalate into DNA strands, leading to potential mutations and contributing to its classification as a carcinogen.
The mechanism of action for Benz(a)anthracen-10-ol involves several biochemical pathways:
Studies have shown that the binding affinity of Benz(a)anthracen-10-ol with DNA increases under certain conditions, enhancing its mutagenic effects.
Relevant data from studies indicate that the compound exhibits significant stability under controlled conditions but may undergo transformations when exposed to reactive species or extreme environments .
Benz(a)anthracen-10-ol has several applications across various scientific fields:
Benz(a)anthracen-10-ol, 7,12-dimethyl- (a monohydroxymethyl metabolite of DMBA) forms covalent DNA adducts through metabolic activation, primarily generating bulky electrophilic intermediates that bind to deoxyribonucleotides. Chromatographic analyses reveal this metabolite forms distinct polar adducts detectable via reverse-phase HPLC, differing structurally from those produced by the parent DMBA diol-epoxides [4]. The adduct profile demonstrates this hydroxy derivative acts as a proximate carcinogen, undergoing further enzymatic activation to reactive diol-epoxides that preferentially bind to adenine and guanine bases [1] [4].
Quantitative studies show adduct levels from monohydroxymethyl metabolites correlate with tissue-specific carcinogenicity. While DMBA itself produces up to 12 μmol adducts/mol deoxyribonucleotide in rat liver, its hydroxylated derivatives exhibit altered adduct distributions, contributing to mutagenic outcomes through error-prone DNA repair and persistent genomic lesions [1] [10]. Crucially, the non-carcinogenic 2-fluoro-DMBA analogue exhibits <10% of DMBA’s adduct-forming capacity, underscoring that specific adduct architectures (not merely adduct presence) determine oncogenic potential [1] [10].
Table 1: DNA Adduct Characteristics of DMBA and Key Metabolites
Compound | Adduct Type | Relative Adduct Levels | Structural Feature |
---|---|---|---|
DMBA | Bay-region diol-epoxide-deoxyribonucleoside | 5–12 μmol/mol nucleotide | A-ring dihydrodiol epoxide |
Benz(a)anthracen-10-ol, 7,12-dimethyl- | Monohydroxymethyl-A-ring diol-epoxide | Not quantified | Polar hydroxymethyl-diol epoxide |
2-Fluoro-DMBA | Uncharacterized (trace) | 0.3–1.6 μmol/mol nucleotide | Fluorine substitution at C-2 |
This hydroxy-DMBA metabolite activates oncogenic transcription programs through direct and indirect mechanisms. It induces sustained Sp1 overexpression, a master transcriptional regulator that activates Wnt/β-catenin signaling. Elevated β-catenin translocates to the nucleus, driving proliferation genes like c-Myc and Cyclin D1 [2]. Concomitantly, the metabolite promotes STAT3-mediated TWIST1 activation, verified via luciferase reporter assays showing STAT3-binding site dependency in the TWIST1 promoter [2].
These interactions initiate epithelial-mesenchymal transition (EMT), evidenced by:
Metabolic activation of hydroxy-DMBA derivatives exhibits marked tissue specificity, governed by:
Table 2: Tissue-Specific Metabolic Activation Patterns
Tissue | Key Activating Enzyme | Detected Metabolites | Toxicologic Outcome |
---|---|---|---|
Mammary gland | CYP1B1 | Diol-epoxides, hydroxymethyl-derivatives | Adenocarcinoma formation |
Liver | CYP1A1 | Diol-epoxides | High adduct burden (non-target tissue) |
Spleen | mEH | DMBA-3,4-diol | Immunosuppression, organ atrophy |
Ovary | Local activation | Uncharacterized polar adducts | Serous carcinomas (93.9% of tumors) |
Ovarian studies reveal that subcapsular DMBA placement induces serous tumors (93.9% incidence) via localized metabolic activation. Tumor formation rates reach 100% by 120 days, with progression from borderline lesions (mean diameter: 10.29±3.41 mm) to carcinomas (15.19±7.10 mm), demonstrating temporal progression linked to sustained metabolite exposure [9].
Reactive electrophiles from hydroxy-DMBA metabolites cause direct histone adduction, particularly at nucleophilic lysine residues in H3 and H2B histones. This compromises chromatin integrity and disrupts nucleosome positioning, leading to:
Additionally, metabolite exposure induces miRNA dysregulation, including:
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3